molecular formula C19H28N4O5 B2386554 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea CAS No. 877641-49-1

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Cat. No.: B2386554
CAS No.: 877641-49-1
M. Wt: 392.456
InChI Key: FLWARYLOUOXIBZ-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C19H28N4O5 and its molecular weight is 392.456. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Urea-derived Mannich bases, including those structurally similar to the compound , have been synthesized and examined for their potential as corrosion inhibitors. These compounds have shown promising results in protecting mild steel surfaces in acidic solutions. The efficiency of these inhibitors increases with concentration and provides insight into the relationship between molecular structure and corrosion inhibition efficiency (Jeeva et al., 2015).

Anticancer Activity

Research into phenoxypyrimidine-urea derivatives, structurally similar to the compound of interest, has demonstrated potential anticancer activity. These compounds, including AKF-D52, have been found to induce apoptosis in human non-small cell lung cancer cells through both caspase-dependent and -independent pathways, as well as inducing cytoprotective autophagy. Such findings suggest the potential therapeutic application of these compounds in the treatment of lung cancer (Hyo-Sun Gil et al., 2021).

Electrophysiological Modulation

Compounds structurally related to "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea" have been studied for their effects on neuronal excitability, particularly in the context of the cannabinoid CB1 receptor. Such studies provide insights into the potential neurophysiological impacts of urea derivatives, contributing to the understanding of their mechanisms of action in the central nervous system (Xiaowei Wang et al., 2011).

Photooxygenation and Functionalization

Urea derivatives, through photooxygenation reactions, have facilitated the synthesis of highly functionalized compounds. This process highlights the utility of such compounds in organic synthesis, enabling the creation of diverse molecular structures with potential applications in medicinal chemistry and drug design (I. Erden et al., 2008).

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c1-26-16-4-3-15(12-17(16)27-2)23-13-14(11-18(23)24)21-19(25)20-5-6-22-7-9-28-10-8-22/h3-4,12,14H,5-11,13H2,1-2H3,(H2,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWARYLOUOXIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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